1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine
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Overview
Description
1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine is a synthetic compound with potential antiviral properties. It is a thymidine analog designed to inhibit the replication of human immunodeficiency virus (HIV) and other retroviruses .
Preparation Methods
The synthesis of 1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine involves several steps. One common method includes the alkylation of 5-allyl-6-{(benzo[d]thiazol-2-yl)methyl}-2-thiouracil with methyl bromoacetate, followed by hydrolysis to the corresponding acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine has several scientific research applications:
Chemistry: It is used in the study of nucleoside analogs and their chemical properties.
Biology: The compound is studied for its potential antiviral activity against HIV and other retroviruses.
Medicine: Research focuses on its potential use as an antiviral drug.
Industry: It may be used in the development of antiviral agents and other pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine involves its incorporation into viral DNA, leading to chain termination and inhibition of viral replication. The molecular targets include viral reverse transcriptase and other enzymes involved in DNA synthesis .
Comparison with Similar Compounds
1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine is similar to other thymidine analogs such as 1-[(2-hydroxyethoxy)methyl]-6-(phenylsulfanyl)thymine. its unique fluoroethoxy group may confer different chemical and biological properties, making it a distinct compound in its class .
Similar compounds include:
- 1-[(2-hydroxyethoxy)methyl]-6-(phenylsulfanyl)thymine
- Dihydro-alkylthio-benzyloxopyrimidine analogs
Properties
CAS No. |
132774-40-4 |
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Molecular Formula |
C14H15FN2O3S |
Molecular Weight |
310.35 g/mol |
IUPAC Name |
1-(2-fluoroethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15FN2O3S/c1-10-12(18)16-14(19)17(9-20-8-7-15)13(10)21-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,16,18,19) |
InChI Key |
QRLWADJMGAZCRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCF)SC2=CC=CC=C2 |
Origin of Product |
United States |
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